molecular formula C9H11BrO3S B1383220 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol CAS No. 1824050-07-8

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol

Cat. No. B1383220
CAS RN: 1824050-07-8
M. Wt: 279.15 g/mol
InChI Key: UPULKIYYNXCOCT-UHFFFAOYSA-N
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Description

“4-Bromo-3-methylbenzenesulfonyl chloride” is a chemical reagent used in organic synthesis . It has a molecular weight of 269.543 and a molecular formula of C7H6BrClO2S .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-methylbenzenesulfonyl chloride” consists of a benzene ring with a bromine atom and a methyl group attached to it. Additionally, it has a sulfonyl chloride group attached to the ring .


Physical And Chemical Properties Analysis

“4-Bromo-3-methylbenzenesulfonyl chloride” has a density of 1.7±0.1 g/cm3, a boiling point of 311.2±30.0 °C at 760 mmHg, and a melting point of 58-61 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Applications

  • The compound 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol is used in the synthesis of intricate chemical structures. For instance, it played a crucial role in the synthesis of 3-(3-Methyl-4-benzenesulfonyl-2-butenyl)-4,5,6-trimethoxy-2-methylphenyl benzyl ether, a key intermediate of coenzyme Q10, utilizing a series of reactions including Vilsmeier-Haack and Dakin reactions, and phenolic hydroxyl protection methods (Kuang, 2008).
  • Research shows its relevance in the formation of sulfonamide-1,2,4-triazine derivatives, a class of compounds that demonstrate a unique sulfonamide-sulfonimide tautomerism and exhibit distinct molecular conformations and interactions, as analyzed through spectroscopic, X-ray diffraction, and theoretical calculation methods (Branowska et al., 2022).

Chemical and Physical Analysis

  • Studies involving benzenesulfonyl derivatives, closely related to 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol, have investigated the SN3–SN2 spectrum, exploring the rate constants, product selectivities, and reaction molecularity in various aqueous alcohol mixtures, providing insights into the behavior of these compounds in different solvent environments (Bentley et al., 2009).

Material Science and Optics

  • In the field of materials science, 4-Amino-1-methylpyridinium benzenesulfonate salts, which are structurally related to 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol, have been synthesized and their crystal structures analyzed, revealing their potential in second-order nonlinear optics due to their noncentrosymmetric structures and significant molecular hyperpolarizability (Anwar et al., 2000).
  • Another study highlights the potential of new benzenesulfonamide derivative groups in zinc phthalocyanine, demonstrating high singlet oxygen quantum yield, making these compounds promising for applications like photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Safety and Hazards

“4-Bromo-3-methylbenzenesulfonyl chloride” is classified as dangerous with a hazard statement of H314. Precautionary measures include using personal protective equipment such as eyeshields, faceshields, and gloves .

properties

IUPAC Name

2-(4-bromo-3-methylphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-7-6-8(2-3-9(7)10)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPULKIYYNXCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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